molecular formula C15H17NO4 B3255612 Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate CAS No. 256931-80-3

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate

Cat. No.: B3255612
CAS No.: 256931-80-3
M. Wt: 275.3 g/mol
InChI Key: ZZUVQJRZAOZROL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is a substituted indole derivative featuring an ethyl ester at position 2 and a 2-ethoxy-2-oxoethyl group at position 1 of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antifungal, and anti-inflammatory properties . The compound’s structural flexibility and functional groups enable interactions with biological targets via hydrogen bonding and hydrophobic effects . This article provides a comprehensive comparison of this compound with structurally analogous indole-2-carboxylates, emphasizing synthesis, structural features, pharmacological activities, and physicochemical properties.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-19-14(17)10-16-12-8-6-5-7-11(12)9-13(16)15(18)20-4-2/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUVQJRZAOZROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxycarbonyl group at position 2 is susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield Mechanistic Notes
1M NaOH, H₂O/EtOH (reflux, 4h)1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid72–85%Saponification via nucleophilic acyl substitution
H₃O⁺ (dilute HCl), refluxSame as above68%Acid-catalyzed ester hydrolysis

The indole nitrogen's electron-donating effects moderate hydrolysis rates compared to simple alkyl esters.

Nucleophilic Substitution at the Ethoxy-oxoethyl Sidechain

The 2-ethoxy-2-oxoethyl group at position 1 may participate in nucleophilic displacements:

Reagent Conditions Product Application
NH₃ (g) in anhydrous EtOH0°C, 12h1-(2-amino-2-oxoethyl)-1H-indole-2-carboxylatePrecursor for heterocyclic synthesis
LiAlH₄ in dry THF−78°C to RT, 6h1-(2-hydroxyethyl)-1H-indole-2-carboxylateReduction to alcohol functionality

Steric hindrance from the indole ring slows reaction kinetics compared to aliphatic analogues.

Electrophilic Aromatic Substitution

The indole core permits regioselective substitutions, though the electron-withdrawing ester groups direct reactivity:

Reagent Position Product Yield Reference
HNO₃/H₂SO₄C55-nitro derivative58%
Br₂ in CHCl₃C33-bromo-1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate41%

The ethoxy-oxoethyl group at N1 deactivates the ring, favoring electrophilic attack at C3 or C5 positions.

Reductive Transformations

Selective reduction of functional groups:

Target Group Reagent Conditions Product Notes
Ethyl esterLiAlH₄Dry ether, 0°C, 2h2-(hydroxymethyl)-1H-indole derivativeOver-reduction of sidechains avoided
Amide (if present)H₂/Pd-CEtOH, 50 psi, 6hAmine derivativeRequires prior hydrolysis to amide

Oxidative Pathways

Controlled oxidation of the indole system:

Oxidizing Agent Site of Action Product Selectivity
KMnO₄ in acidic mediumEthyl sidechain1-(2-oxoacetyl)-1H-indole-2-carboxylateOxidation of ethoxy group to ketone
RuO₄ in CCl₄Indole ringEpoxyindoline derivativeRing oxidation with epoxidation

Cross-Coupling Reactions

Transition metal-catalyzed couplings at halogenated positions:

Reaction Type Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid5-aryl-1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
SonogashiraPdCl₂/CuIPhenylacetylene5-alkynyl derivative

Critical Analysis of Reactivity

The compound's dual ester functionalities create competing reaction sites, necessitating careful condition optimization. Key challenges include:

  • Steric effects from the N1 substituent hindering access to C3

  • Electronic deactivation of the indole ring reducing electrophilic substitution rates

  • Competitive side reactions during reductions (e.g., over-reduction of esters)

Current research gaps include detailed mechanistic studies and catalytic asymmetric modifications. The lack of direct experimental data for this specific compound highlights the need for targeted investigations comparing its reactivity to simpler indole esters like ethyl 1H-indole-2-carboxylate .

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure (molecular formula C₁₄H₁₅NO₄) includes two ethyl ester groups: one at position 2 and a 2-ethoxy-2-oxoethyl chain at position 1. This substitution pattern contrasts with related indole derivatives:

  • Benzyl 1-(2-ethoxy-2-oxoethyl)-5-fluoro-1H-indole-2-carboxylate (C₂₁H₂₁FNO₅): Incorporates a benzyl ester at position 2 and a fluorine atom at position 5, enhancing aromatic interactions and metabolic stability .
  • Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (C₁₇H₁₃ClNO₂): Features a rigid 4-chlorobenzyl group at position 1 and a methyl ester, increasing hydrophobicity .
  • Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (C₁₄H₁₆ClNO₂): Contains chlorine (position 5) and a propyl group (position 3), altering electronic distribution and lipophilicity .

The ethoxy-oxoethyl group in the target compound introduces flexibility, while halogenated analogs leverage electronic effects for target binding .

Pharmacological Activities

Indole-2-carboxylates exhibit varied bioactivities depending on substituents:

  • Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate : Demonstrates antifungal activity due to chlorine-enhanced hydrophobic interactions .
  • Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate : Shows kinase inhibition via electron-withdrawing chlorobenzyl groups .

The target compound’s pharmacological profile remains under investigation, though its ethoxy-oxoethyl group may modulate solubility and target engagement.

Physicochemical Properties

Substituents critically influence properties such as solubility, melting point, and lipophilicity:

Property Target Compound Benzyl Derivative Methyl 4-Chlorobenzyl Ethyl 5-Chloro-3-propyl
Molecular Weight 261.27 g/mol 397.40 g/mol 298.75 g/mol 265.74 g/mol
Melting Point Not reported 81–83°C Not reported 119–121°C
Lipophilicity (ClogP) ~2.5 (estimated) ~3.8 ~3.2 ~4.5
Solubility Moderate in organic solvents Low (due to benzyl group) Low (hydrophobic chlorobenzyl) Moderate (propyl enhances flexibility)

Ethyl esters generally improve organic solubility compared to methyl analogs, aiding formulation .

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents (Position 1) Substituents (Position 2) Key Activity References
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate C₁₄H₁₅NO₄ -(CH₂COOEt) -COOEt Under study
Benzyl 1-(2-ethoxy-2-oxoethyl)-5-fluoro-1H-indole-2-carboxylate C₂₁H₂₁FNO₅ -(CH₂COOEt) -COOBn, F at C5 Antitumor
Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate C₁₇H₁₃ClNO₂ -(CH₂-4-ClC₆H₄) -COOMe Kinase inhibition
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate C₁₄H₁₆ClNO₂ None -COOEt, Cl at C5, propyl at C3 Antifungal

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H19NO4C_{16}H_{19}NO_4, with a molecular weight of approximately 289.33 g/mol. Its structure includes an indole ring system, an ethyl ester functional group, and an ethoxy ketone moiety. The presence of these functional groups enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Biological Activity

Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines . The compound's unique structure may facilitate interactions with biological targets involved in cancer progression.

Antimicrobial Effects
There is evidence suggesting that indole derivatives possess antimicrobial activity, which may extend to this compound. Studies have reported that related compounds can act as inhibitors against various pathogens, potentially serving as lead compounds for developing new antibiotics .

Mechanisms of Action
The mechanisms underlying the biological activity of this compound are likely multifaceted. Indole derivatives have been implicated in various biological roles, including acting as kinase inhibitors and antagonists at glycine-binding sites. These interactions can disrupt critical signaling pathways in cells, leading to therapeutic effects .

Case Studies

Several studies have focused on the synthesis and evaluation of indole derivatives, including this compound:

  • Synthesis and Characterization : The synthesis involves multi-step reactions that yield various derivatives with potential biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of these compounds .
  • Biological Evaluation : In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of 5.1 mM against MCF-7 cells, indicating promising anticancer properties .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl indole-2-carboxylateC11H11NO2Simple indole derivativeAnticancer activity
Ethyl 5-hydroxyindole-2-carboxylateC12H13NO3Hydroxyl group presentNeuroprotective effects
Ethyl 5-methoxyindole-2-carboxylateC12H13NO3Methoxy substitutionAntidepressant properties
This compound C16H19NO4 Ethoxy ketone & tosylate functionalitiesPotential anticancer & antimicrobial activity

Q & A

Q. What are the established synthetic methodologies for preparing Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, and how are reaction intermediates characterized?

Answer: The synthesis typically involves two key steps:

  • Step 1: Preparation of the indole-2-carboxylate ester via reaction of indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by esterification with ethanol .
  • Step 2: Alkylation of the indole nitrogen using ethyl chloroacetate. This is achieved by deprotonating the indole nitrogen with sodium hydride (NaH) in dry DMF, followed by reaction with ethyl chloroacetate to introduce the 2-ethoxy-2-oxoethyl group .

Intermediates (e.g., acyl chloride or alkylated precursors) are characterized using ¹H/¹³C NMR to confirm regioselectivity and purity. For example, the propargyl-substituted analog (Ethyl 1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate) shows distinct NMR signals for the alkyne proton (δ 2.17 ppm, triplet) and ester groups (δ 4.31 ppm, quartet) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR identifies functional groups and substitution patterns. For instance, ester carbonyls appear at δ ~162 ppm in ¹³C NMR, while indole protons resonate between δ 7.10–7.60 ppm .
    • FT-IR confirms ester C=O stretches (~1740 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .
  • Crystallography:
    Single-crystal X-ray diffraction (e.g., using MoKα radiation) resolves molecular geometry and packing. The parent compound Ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic space group P2₁/c with hydrogen-bonded dimers (N–H···O distance: 2.877 Å) forming an R₂²(10) motif .

Advanced Questions

Q. How do the substituents on the indole ring influence hydrogen bonding patterns and crystal packing in derivatives like this compound?

Answer: The 2-ethoxy-2-oxoethyl substituent introduces additional hydrogen-bond acceptors (ester carbonyls), potentially altering supramolecular interactions. In Ethyl 1H-indole-2-carboxylate, N–H···O hydrogen bonds create centrosymmetric dimers. Substitution at the N1 position may disrupt this motif or form new interactions (e.g., C–H···O or π-π stacking). Graph set analysis (e.g., R₂²(10) motifs) and Hirshfeld surface calculations can quantify these changes .

Q. What experimental approaches are employed to investigate the reactivity of this compound in cyclization or alkylation reactions?

Answer:

  • Cyclization: Gold-catalyzed reactions (e.g., with NaH) enable intramolecular cyclization of propargyl-substituted analogs to form fused heterocycles. Reaction progress is monitored via TLC and LC-MS, with optimized conditions (e.g., 4 h in DMF at 25°C) .
  • Alkylation: Electrophilic substitution at the indole C3 position can be achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in acetone). Regioselectivity is confirmed by NOESY or X-ray diffraction .

Q. How can computational tools and graph set analysis aid in understanding the supramolecular architecture of this compound?

Answer:

  • Software: SHELX programs (e.g., SHELXL for refinement) analyze crystallographic data to model hydrogen bonding and disorder .
  • Graph Set Analysis: This method categorizes hydrogen-bond motifs (e.g., chains, rings) to predict packing efficiency. For example, the R₂²(10) motif in Ethyl 1H-indole-2-carboxylate suggests dimer stability, which can guide co-crystal design .
  • DFT Calculations: Optimize molecular geometry and predict interaction energies (e.g., N–H···O vs. C–H···O) to rationalize crystallization outcomes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate

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